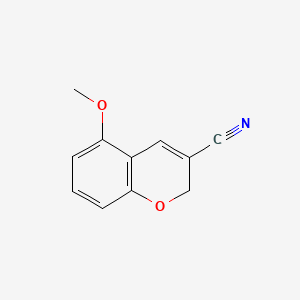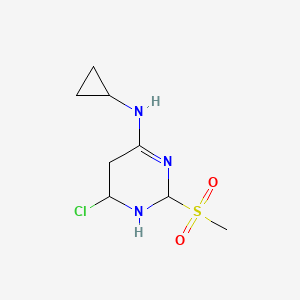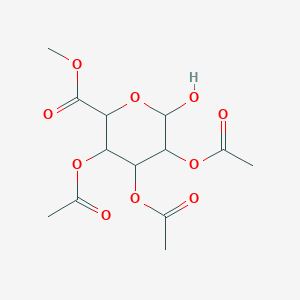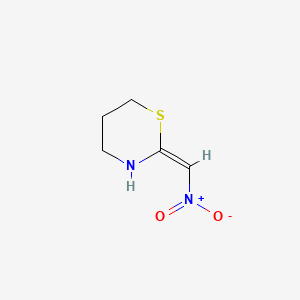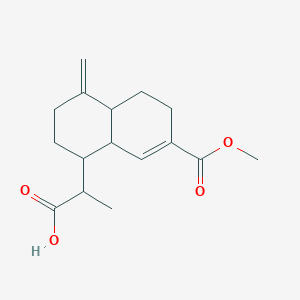acetic acid](/img/structure/B12323114.png)
[(2,2-Dimethylpropanoyl)amino](4-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid is a chiral compound with significant potential in various scientific fields. This compound features a hydroxyphenyl group and a pivalamidoacetic acid moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde and pivaloyl chloride.
Formation of Intermediate: The 4-hydroxybenzaldehyde undergoes a condensation reaction with pivaloyl chloride in the presence of a base such as pyridine to form an intermediate.
Amidation: The intermediate is then subjected to amidation with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Ethers or esters
Scientific Research Applications
®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pivalamidoacetic acid moiety can enhance the compound’s binding affinity and specificity. This dual interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxyphenyl group but lacks the pivalamidoacetic acid moiety.
Pivalic acid: Contains the pivaloyl group but lacks the hydroxyphenyl group.
2-(4-Hydroxyphenyl)acetic acid: Similar structure but without the pivalamido group.
Uniqueness
®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid is unique due to the combination of the hydroxyphenyl group and the pivalamidoacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
BSXQHKOBFTYRJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)
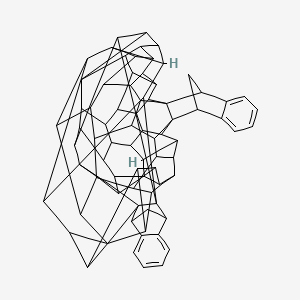

![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)
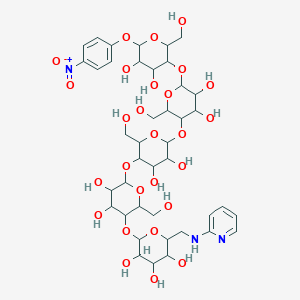
![5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid](/img/structure/B12323077.png)


